molecular formula C13H11NO2 B111472 4-(3-aminophenyl)benzoic Acid CAS No. 124221-69-8

4-(3-aminophenyl)benzoic Acid

Cat. No.: B111472
CAS No.: 124221-69-8
M. Wt: 213.23 g/mol
InChI Key: QUVFHVHLCFFINS-UHFFFAOYSA-N
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Description

4-(3-aminophenyl)benzoic Acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)benzoic Acid typically involves the following steps:

    Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reaction: The resulting 4-(3-nitrophenyl)benzoic acid is subjected to a coupling reaction with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(3-aminophenyl)benzoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Similar structure but lacks the additional phenyl ring.

    3-aminobenzoic acid: Similar structure but the amino group is attached to a different position on the benzene ring.

    4-(4-aminophenyl)benzoic acid: Similar structure but with the amino group in the para position.

Uniqueness

4-(3-aminophenyl)benzoic Acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(3-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVFHVHLCFFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373339
Record name 4-(3-aminophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124221-69-8
Record name 4-(3-aminophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?

A1: The research highlights several advantages of employing derivatives of this compound, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:

  • Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []
  • Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []
  • Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []

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